Cas no 1805101-45-4 (2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, including a fluoromethyl group, a nitro group, and a trifluoromethoxy moiety. This structure imparts high reactivity and potential utility in agrochemical and pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active compounds. The presence of electron-withdrawing groups enhances its suitability for nucleophilic substitution reactions, while the trifluoromethoxy group contributes to improved metabolic stability and lipophilicity. Its well-defined molecular architecture makes it a valuable building block for the development of novel compounds with tailored properties. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine structure
1805101-45-4 structure
商品名:2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
CAS番号:1805101-45-4
MF:C8H6F4N2O3
メガワット:254.138455867767
CID:4843399

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F4N2O3/c1-4-5(3-9)13-7(14(15)16)2-6(4)17-8(10,11)12/h2H,3H2,1H3
    • InChIKey: OTOHQPINCMRICC-UHFFFAOYSA-N
    • ほほえんだ: FCC1C(C)=C(C=C([N+](=O)[O-])N=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 67.9

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081965-1g
2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine
1805101-45-4 97%
1g
$1,549.60 2022-04-01

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine 関連文献

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

Comprehensive Guide to 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805101-45-4)

2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1805101-45-4) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the nitro-substituted pyridine family, characterized by its unique trifluoromethoxy and fluoromethyl functional groups, which contribute to its distinct chemical properties and potential applications. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery, crop protection, and material science.

The molecular structure of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine features a pyridine ring substituted with a nitro group at the 6-position, a methyl group at the 3-position, a fluoromethyl group at the 2-position, and a trifluoromethoxy group at the 4-position. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, traits highly sought after in modern pharmaceutical development.

One of the most searched topics related to this compound is its role in agrochemical formulations. The nitro group and trifluoromethoxy moiety are known to enhance the bioactivity of pesticides and herbicides. Recent studies suggest that derivatives of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine may exhibit promising insecticidal or fungicidal properties, aligning with the growing demand for eco-friendly crop protection solutions. This has led to increased interest from agrochemical companies exploring novel fluorine-containing active ingredients.

In the pharmaceutical sector, fluorinated pyridines like this compound are pivotal in designing targeted therapies. The fluoromethyl group can serve as a bioisostere for other functional groups, potentially improving drug potency and selectivity. Researchers investigating CNS drugs or anti-inflammatory agents often explore such fluorinated scaffolds due to their ability to cross the blood-brain barrier and modulate biological targets. The compound's CAS No. 1805101-45-4 is frequently cited in patent literature related to these applications.

The synthesis of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine typically involves multi-step heterocyclic chemistry approaches. Key challenges include the selective introduction of the fluoromethyl group and the trifluoromethoxy substituent, which often require specialized fluorination reagents or catalysts. Recent advances in flow chemistry and catalytic fluorination have made the production of such compounds more efficient, addressing a common query among synthetic chemists about scalable preparation methods.

From a material science perspective, this pyridine derivative's electron-withdrawing groups make it interesting for developing organic electronic materials. The nitro and trifluoromethoxy groups can influence the compound's electronic properties, potentially making it useful in OLEDs or organic semiconductors. This application aligns with current trends in green technology and sustainable materials, topics that frequently appear in scientific searches.

Quality control and analytical characterization of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine require advanced techniques like HPLC, NMR, and mass spectrometry. The compound's stability under various conditions is another area of interest, with researchers often inquiring about optimal storage conditions (typically anhydrous, at low temperatures) to maintain its integrity. These practical considerations are crucial for laboratories working with this specialty chemical.

The market for fluorinated pyridine derivatives has seen steady growth, driven by demand from the pharmaceutical and agrochemical sectors. While CAS 1805101-45-4 remains a research-stage compound, its structural features make it a promising candidate for further development. Industry analysts tracking fluorine chemistry trends often highlight such molecules as potential building blocks for next-generation bioactive compounds.

Environmental and safety assessments of 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine are essential considerations. While not classified as hazardous under standard regulations, proper handling procedures should be followed, as with all nitroaromatic compounds. This aspect addresses common queries from EHS (Environment, Health, and Safety) professionals evaluating new chemical entities.

Future research directions for this compound may explore its potential in medicinal chemistry as a scaffold for kinase inhibitors or GPCR modulators. The growing interest in fluorine in drug design suggests that 2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine and its derivatives will continue to be valuable tools in chemical biology and drug discovery programs worldwide.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD